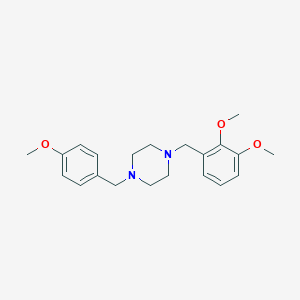
Methyl 2-(3-formyl-2-thienylthio)acetate
Descripción general
Descripción
Methyl 2-(3-formyl-2-thienylthio)acetate is an organic compound that belongs to the class of thienylthioacetates It is characterized by the presence of a thienyl group (a sulfur-containing five-membered ring) attached to a formyl group and a methyl ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-formyl-2-thienylthio)acetate typically involves the reaction of 3-formyl-2-thiophenethiol with methyl bromoacetate. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as recrystallization or distillation.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(3-formyl-2-thienylthio)acetate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The thienyl group can participate in electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Electrophiles like bromine in the presence of a Lewis acid catalyst such as aluminum chloride.
Major Products Formed
Oxidation: Methyl 2-(3-carboxy-2-thienylthio)acetate.
Reduction: Methyl 2-(3-hydroxymethyl-2-thienylthio)acetate.
Substitution: Various substituted thienyl derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Methyl 2-(3-formyl-2-thienylthio)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex thienyl derivatives and heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development.
Industry: It is used in the development of materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of Methyl 2-(3-formyl-2-thienylthio)acetate and its derivatives involves interactions with various molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The thienyl group can interact with aromatic residues in proteins, affecting their function. These interactions can modulate biological pathways, leading to the observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-(2-thienylthio)acetate: Lacks the formyl group, making it less reactive in certain chemical reactions.
Methyl 2-(3-carboxy-2-thienylthio)acetate: Contains a carboxylic acid group instead of a formyl group, altering its chemical properties and reactivity.
Methyl 2-(3-hydroxymethyl-2-thienylthio)acetate: Contains a hydroxymethyl group, which can participate in different types of chemical reactions compared to the formyl group.
Uniqueness
Methyl 2-(3-formyl-2-thienylthio)acetate is unique due to the presence of both a formyl group and a thienylthioacetate moiety. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis. Its potential biological activities further enhance its significance in scientific research.
Propiedades
IUPAC Name |
methyl 2-(3-formylthiophen-2-yl)sulfanylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3S2/c1-11-7(10)5-13-8-6(4-9)2-3-12-8/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBBDPBCQLDGYSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1=C(C=CS1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3,3-dimethyl-11-(3-nitrophenyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol](/img/structure/B494450.png)

![N-(3,5-dimethylphenyl)-2-{[4-(methoxymethyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B494453.png)
![N-cyclopentyl-N-{2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethyl}amine](/img/structure/B494454.png)

![7-methoxy-N-(4-methoxyphenyl)-3-(4-phenylphenyl)-3,3a,4,5-tetrahydrobenzo[g]indazole-2-carboxamide](/img/structure/B494456.png)

![6-Amino-3-(methoxymethyl)-4-(4-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B494459.png)
![2-{4-nitrophenyl}-4-({[3-(1H-imidazol-1-yl)propyl]amino}methylene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B494461.png)
![2-(1,3-benzothiazol-2-yl)-4-[(cyclohexylimino)methyl]-5-(trifluoromethyl)-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B494464.png)

![2-(1,3-benzothiazol-2-yl)-4-[(1E)-N-(2-hydroxy-5-methylphenyl)ethanimidoyl]-5-(trifluoromethyl)-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B494470.png)

![2-[(Trifluoroacetyl)amino]-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxamide](/img/structure/B494473.png)
